molecular formula C10H14BNO2 B14086217 (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid

Katalognummer: B14086217
Molekulargewicht: 191.04 g/mol
InChI-Schlüssel: LHNWGNSLDKFODL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The unique structure of this compound, featuring a cyclopropyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of various complex molecules.

Vorbereitungsmethoden

The synthesis of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a palladium-catalyzed reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Vergleich Mit ähnlichen Verbindungen

(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacolborane:

Eigenschaften

Molekularformel

C10H14BNO2

Molekulargewicht

191.04 g/mol

IUPAC-Name

(5-cyclopropyl-2-ethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c1-2-10-9(11(13)14)5-8(6-12-10)7-3-4-7/h5-7,13-14H,2-4H2,1H3

InChI-Schlüssel

LHNWGNSLDKFODL-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CN=C1CC)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.